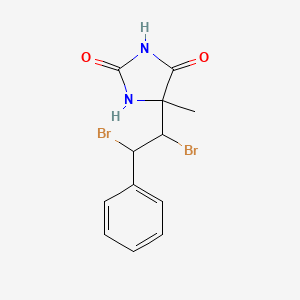
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which combines a quaternary ammonium group with a trichlorophenoxyacetate moiety, making it a versatile agent in different chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate typically involves the reaction of N,N-dimethyltridecylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N-dimethyltridecylamine: This is achieved by the alkylation of tridecylamine with dimethyl sulfate or methyl iodide.
Reaction with 2,4,5-trichlorophenoxyacetic acid: The prepared N,N-dimethyltridecylamine is then reacted with 2,4,5-trichlorophenoxyacetic acid in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the trichlorophenoxyacetate moiety can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is employed as a surfactant and antimicrobial agent. It is used in the formulation of disinfectants and antiseptics due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents due to its surfactant properties .
Mécanisme D'action
The mechanism of action of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interferes with the function of membrane-bound proteins, further enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
N,N-Dimethyltetradecylamine: Similar in structure but with a different alkyl chain length.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a shorter alkyl chain.
2,4,5-Trichlorophenoxyacetic acid: The parent compound used in the synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
Uniqueness: this compound is unique due to its combination of a long alkyl chain with a trichlorophenoxyacetate moiety, providing both surfactant and antimicrobial properties. This dual functionality makes it particularly useful in applications requiring both properties .
Propriétés
Numéro CAS |
2464-48-4 |
|---|---|
Formule moléculaire |
C23H38Cl3NO3 |
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
N,N-dimethyltridecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C15H33N.C8H5Cl3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h4-15H2,1-3H3;1-2H,3H2,(H,12,13) |
Clé InChI |
VXQIVEOMYXLCPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)








